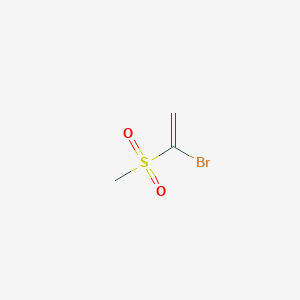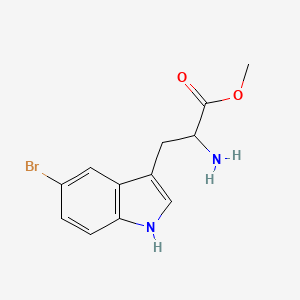
methyl 2-amino-3-(5-bromo-1H-indol-3-yl)propanoate
Descripción general
Descripción
“Methyl 2-amino-3-(5-bromo-1H-indol-3-yl)propanoate” is a chemical compound with the CAS Number: 129034-16-8 . It has a molecular weight of 333.61 . The compound is in the form of a powder . It is a derivative of indole, which is a significant heterocyclic system in natural products and drugs .
Synthesis Analysis
The compound can be synthesized by amidation reaction of 2-(5-bromo-benzoxazolone)acetic acid with tryptophan methyl ester hydrochloride . The compound is then characterized using spectroscopic techniques like 1H-NMR, 13C-NMR, and mass spectroscopy .Molecular Structure Analysis
The InChI Code for this compound is 1S/C12H13BrN2O2.ClH/c1-17-12(16)10(14)4-7-6-15-11-3-2-8(13)5-9(7)11;/h2-3,5-6,10,15H,4,14H2,1H3;1H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound is a powder . It has a molecular weight of 333.61 . The InChI Code provides information about its molecular structure .Aplicaciones Científicas De Investigación
Antiviral Activity
Indole derivatives have shown promise as antiviral agents. For instance:
- Compound 1 : Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate exhibited inhibitory activity against influenza A with an IC50 of 7.53 μmol/L and a high selectivity index (SI) value of 17.1 against CoxB3 virus .
Anti-HIV Potential
The ligand “methyl-2-(2-(5-bromo benzoxazolone)acetamido)-3-(1H-indol-3-yl)propanoate” (MBIP) was designed based on pharmacophore modeling and validated computationally for binding to the translocator protein (TSPO). It showed comparable binding affinity to known anti-HIV ligands like PK11195, PBR28, and FGIN-127 .
Multicomponent Reactions
Indoles find applications in multicomponent reactions. For example:
- The silica-supported ionic liquid [pmim]HSO4SiO2 catalyzed the synthesis of 2-amino-4,5-dihydro-4-arylpyrano[3,2-b]indole-3-carbonitrile derivatives .
Other Biological Activities
Indole derivatives also exhibit:
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary target of methyl 2-amino-3-(5-bromo-1H-indol-3-yl)propanoate is the Translocator Protein (TSPO) . TSPO is a protein found in the outer mitochondrial membrane and plays a crucial role in cholesterol transport and steroid hormone synthesis .
Mode of Action
The compound interacts with its target, TSPO, by binding to it . This interaction can influence the function of TSPO, potentially affecting the synthesis of steroid hormones . Additionally, indole derivatives, such as this compound, have been found to exhibit various biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Biochemical Pathways
Given its interaction with tspo, it may influence the pathways related to cholesterol transport and steroid hormone synthesis
Pharmacokinetics
A study on a similar compound, methyl-2-(2-(5-bromo benzoxazolone)acetamido)-3-(1h-indol-3-yl)propanoate (mbip), showed uptake in tspo-rich organs and appropriate pharmacokinetics for a single photon emission computed tomography (spect) agent .
Result of Action
The result of the compound’s action can vary depending on the context. For instance, its interaction with TSPO could potentially influence the production of steroid hormones . Moreover, indole derivatives have been reported to exhibit various biological activities, such as antiviral, anti-inflammatory, and anticancer effects .
Propiedades
IUPAC Name |
methyl 2-amino-3-(5-bromo-1H-indol-3-yl)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O2/c1-17-12(16)10(14)4-7-6-15-11-3-2-8(13)5-9(7)11/h2-3,5-6,10,15H,4,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLAQXNVMSYAGLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CNC2=C1C=C(C=C2)Br)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



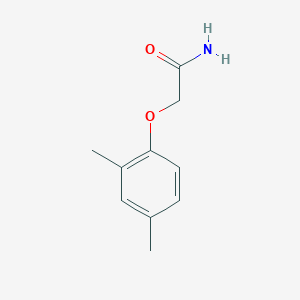

![N-{2-[(4-chlorobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-(4-morpholinylcarbonyl)benzamide](/img/structure/B3262336.png)
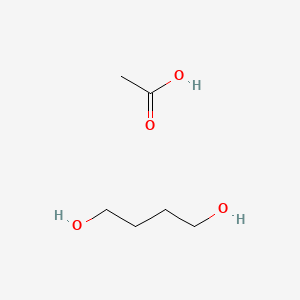
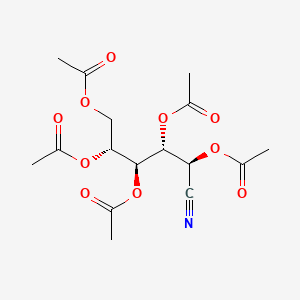
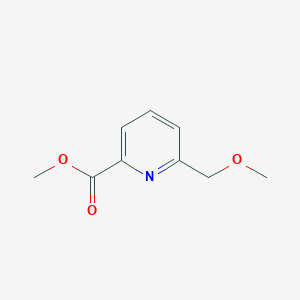
![6-Bromo-3-methylbenzo[d]thiazol-2(3H)-one](/img/structure/B3262353.png)
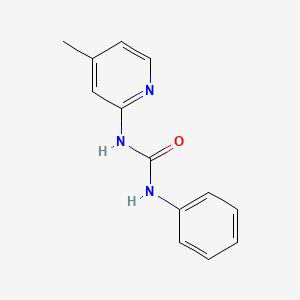
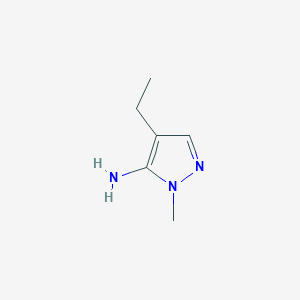
![4-(1H-indol-3-ylsulfanyl)-2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine](/img/structure/B3262380.png)
